6-Methyl 3-propan-2-yl 2,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl 3-propan-2-yl 2,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with the molecular formula C29H31NO6. It is known for its unique structure, which includes a hexahydroquinoline core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl 3-propan-2-yl 2,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate.
Substitution Reactions: Introduction of the phenoxyphenyl group and other substituents through nucleophilic substitution reactions.
Esterification: Formation of the ester groups at positions 3 and 6 through esterification reactions using appropriate alcohols and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Methyl 3-propan-2-yl 2,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
6-Methyl 3-propan-2-yl 2,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 6-Methyl 3-propan-2-yl 2,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl 6-methyl 2,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- Other Hexahydroquinoline Derivatives : Compounds with similar core structures but different substituents.
Uniqueness
6-Methyl 3-propan-2-yl 2,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C29H31NO6 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
6-O-methyl 3-O-propan-2-yl 2,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C29H31NO6/c1-16(2)35-29(33)24-18(4)30-22-14-17(3)23(28(32)34-5)27(31)26(22)25(24)19-10-9-13-21(15-19)36-20-11-7-6-8-12-20/h6-13,15-17,23,25,30H,14H2,1-5H3 |
InChI Key |
PITWDGFWPAQRPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.